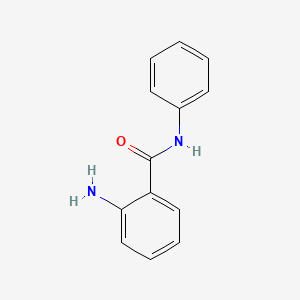
{Boc}-Phe-Leu-Phe-Leu-Phe
描述
化合物N-叔丁氧羰基-L-苯丙氨酸-L-亮氨酸-L-苯丙氨酸-L-亮氨酸-L-苯丙氨酸,通常称为{Boc}-Phe-Leu-Phe-Leu-Phe,是一种合成肽。 它被广泛用作甲酰肽受体(FPRs)的拮抗剂,特别是FPR1和FPR2 。 该化合物因其抑制肝素结合生长因子血管生成活性的能力而受到科学研究的广泛关注 .
科学研究应用
{Boc}-Phe-Leu-Phe-Leu-Phe 具有广泛的科学研究应用:
作用机制
{Boc}-Phe-Leu-Phe-Leu-Phe 的作用机制涉及其与甲酰肽受体 (FPRs) 的相互作用。通过与这些受体结合,该化合物抑制了肝素结合生长因子(如血管内皮生长因子-A (VEGF-A))的血管生成活性。 这种相互作用阻止了 VEGF-A 与其受体 VEGFR2 的结合,从而抑制了参与血管生成的下游信号通路 .
生化分析
Biochemical Properties
Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine plays a significant role in biochemical reactions, particularly as an antagonist of formyl peptide receptors. These receptors are part of the G protein-coupled receptor family and are involved in various immune responses . The compound interacts with formyl peptide receptors, inhibiting their activity and thereby modulating the immune response. This interaction is crucial for understanding the signaling mechanisms and pathways that govern immune cell activation and response .
Cellular Effects
The effects of butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine on cells are profound, particularly in immune cells such as neutrophils. By inhibiting formyl peptide receptors, the compound can alter cell signaling pathways, affecting processes such as chemotaxis, degranulation, and superoxide production . These changes can influence gene expression and cellular metabolism, providing insights into the regulation of immune responses and potential therapeutic applications .
Molecular Mechanism
At the molecular level, butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine exerts its effects by binding to formyl peptide receptors, preventing their activation by natural ligands such as N-formylmethionyl-leucyl-phenylalanine . This binding inhibits downstream signaling pathways, including those involving diacylglycerol and protein kinase C, which are critical for various cellular responses . The compound’s ability to modulate these pathways highlights its potential as a tool for studying receptor-mediated signaling and immune cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for extended periods, allowing for prolonged observation of its effects on immune cells .
Dosage Effects in Animal Models
The effects of butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine in animal models are dose-dependent. At lower doses, the compound effectively inhibits formyl peptide receptor activity without causing significant adverse effects . At higher doses, it can induce toxic effects, highlighting the importance of careful dosage optimization in experimental settings . Understanding the threshold and toxic effects of the compound is crucial for its safe and effective use in research .
Metabolic Pathways
Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine is involved in metabolic pathways related to immune cell signaling. The compound interacts with enzymes and cofactors that regulate the production of signaling molecules such as diacylglycerol and inositol trisphosphate . These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the regulation of immune responses and potential therapeutic targets .
Transport and Distribution
Within cells and tissues, butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its use in experimental settings .
Subcellular Localization
The subcellular localization of butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, providing valuable insights into the regulation of immune cell function and signaling pathways .
准备方法
合成路线及反应条件
{Boc}-Phe-Leu-Phe-Leu-Phe的合成通常涉及固相肽合成(SPPS)。这种方法允许将氨基酸顺序添加到固定在固体树脂上的生长的肽链上。该过程从将第一个氨基酸,N-叔丁氧羰基-L-苯丙氨酸,连接到树脂开始。随后的氨基酸,L-亮氨酸和L-苯丙氨酸,使用偶联试剂(如N,N'-二异丙基碳二亚胺(DIC)和羟基苯并三唑(HOBt))逐步添加。 肽链完成后,将化合物从树脂上裂解并纯化 .
工业生产方法
在工业环境中,this compound的生产遵循与SPPS相似的原理,但在更大的规模上。自动肽合成仪用于简化流程,确保高产率和纯度。 使用先进的纯化技术,例如高效液相色谱 (HPLC),进一步提高了最终产品的质量 .
化学反应分析
反应类型
{Boc}-Phe-Leu-Phe-Leu-Phe 经历各种化学反应,包括:
氧化: 肽中的苯丙氨酸残基可以氧化形成苯丙氨酸衍生物。
还原: 还原反应可用于修饰肽的结构,可能改变其生物活性。
常用试剂及条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要生成物
相似化合物的比较
类似化合物
N-叔丁氧羰基-L-蛋氨酸-L-亮氨酸-L-苯丙氨酸 (BOC1): 仅作为 FPR1 的拮抗剂.
N-叔丁氧羰基-L-苯丙氨酸-D-亮氨酸-L-苯丙氨酸-D-亮氨酸-L-苯丙氨酸 (BOC2): 与 {Boc}-Phe-Leu-Phe-Leu-Phe 相似,但具有 D-亮氨酸残基.
独特性
This compound 的独特之处在于它能够抑制 FPR1 和 FPR2,使其成为研究涉及甲酰肽受体的工具。 它对血管生成的抑制作用进一步将其与其他类似化合物区分开来 .
属性
IUPAC Name |
(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35+,36+,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-DWCHZDDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216738 | |
| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66556-73-8 | |
| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH?
A1: Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH acts as a potent antagonist of the N-formyl peptide receptor 1 (FPR1) []. This receptor is found on immune cells like neutrophils and plays a crucial role in inflammatory responses. By blocking FPR1, this compound can inhibit neutrophil activation and subsequent inflammatory processes [, , ].
Q2: Can you elaborate on the structure-activity relationship (SAR) of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH and its analogs?
A2: Research suggests that modifications to the peptide sequence of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH can significantly affect its potency and selectivity for FPR1. For instance, substituting L-amino acids with their D-isomers can enhance resistance to enzymatic degradation and improve stability [].
Q3: What downstream effects occur upon Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH binding to FPR1?
A3: Binding of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH to FPR1 competitively inhibits the binding of natural agonists like N-formyl peptides []. This blockage disrupts downstream signaling cascades usually activated by FPR1, such as:
- Inhibition of chemotaxis: Neutrophils are prevented from migrating towards the site of inflammation [, ].
- Suppression of lysozyme release: The release of lysozyme, an enzyme involved in bacterial degradation, is reduced [].
- Attenuation of intracellular calcium increase: The rapid influx of calcium ions into neutrophils, a crucial step in their activation, is inhibited [, ].
Q4: Are there any in vivo studies demonstrating the efficacy of Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH?
A4: While specific studies on Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH are limited, research on its structural analogs, which also act as FPR1 antagonists, demonstrates their therapeutic potential in animal models. For example, in a rat model of ischemia-reperfusion-induced lung injury, administration of Ac2-26 (an active N-terminal peptide of Annexin A1, another FPR1 ligand) attenuated lung edema, inflammation, and tissue damage []. These effects were abolished by co-administration of Boc2, an FPR1 antagonist structurally similar to Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH, highlighting the role of FPR1 in these processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



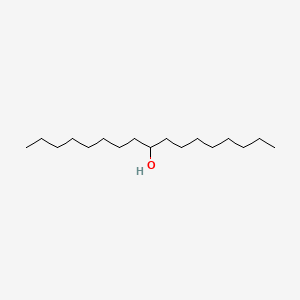

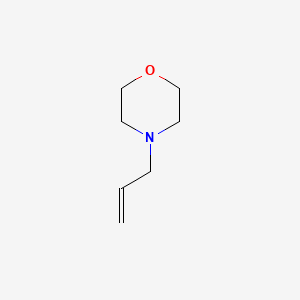
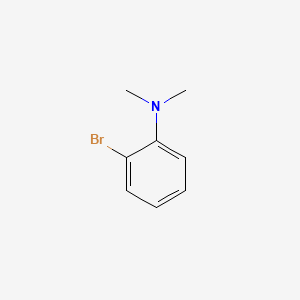
![Bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1266225.png)


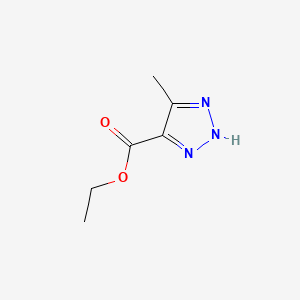
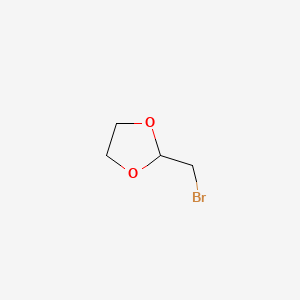
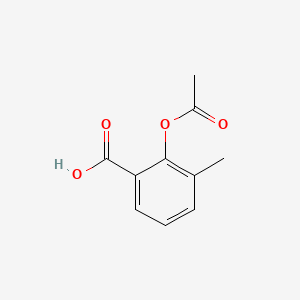
![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)

